molecular formula C16H17ClN2O4 B2686855 N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide CAS No. 1428365-72-3

N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

Cat. No.: B2686855
CAS No.: 1428365-72-3
M. Wt: 336.77
InChI Key: AEYXIOKCCLAUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a chlorinated aromatic ring, a furan ring, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide typically involves the following steps:

  • Formation of the Intermediate Amine: : The starting material, 3-chloro-4-methylaniline, undergoes a reaction with 3-(furan-3-yl)-3-hydroxypropylamine. This step is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

  • Oxalamide Formation: : The intermediate amine is then reacted with oxalyl chloride in an inert solvent like dichloromethane. The reaction is typically performed at low temperatures to control the reactivity of oxalyl chloride and to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. Additionally, solvent recovery and recycling methods are often employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan epoxides or other oxidized derivatives.

  • Reduction: : The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can target the oxalamide linkage or the furan ring, depending on the reaction conditions.

  • Substitution: : The chlorinated aromatic ring can participate in nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide, which can replace the chlorine atom with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Furan epoxides, hydroxylated derivatives.

    Reduction: Reduced amides, alcohols.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

  • Materials Science: : The unique structural features of this compound make it a candidate for the development of novel materials, including polymers and nanomaterials with specific electronic or optical properties.

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of diverse chemical entities.

Mechanism of Action

The mechanism by which N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the furan ring and the oxalamide linkage can facilitate interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)propyl)oxalamide: Lacks the hydroxyl group on the propyl chain, which may affect its reactivity and binding properties.

    N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide: The position of the furan ring is different, potentially altering its chemical behavior and biological activity.

Uniqueness

N1-(3-chloro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is unique due to the specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. The presence of both a chlorinated aromatic ring and a hydroxylated furan ring within the same molecule provides a versatile platform for further functionalization and application in various fields.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-10-2-3-12(8-13(10)17)19-16(22)15(21)18-6-4-14(20)11-5-7-23-9-11/h2-3,5,7-9,14,20H,4,6H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYXIOKCCLAUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.